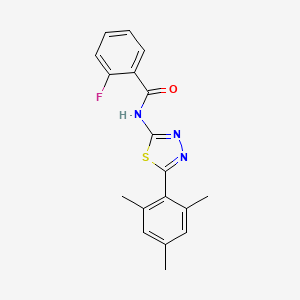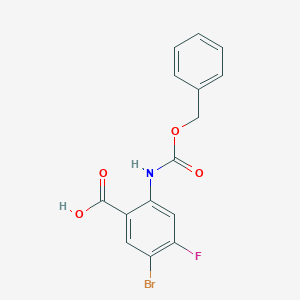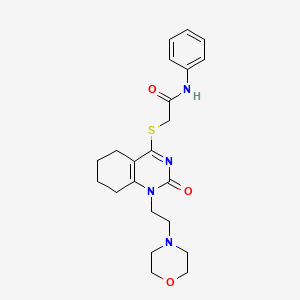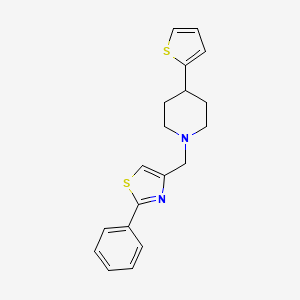![molecular formula C10H11FO B2579574 2-[(3-Fluorophenyl)methyl]-2-methyloxirane CAS No. 1602678-21-6](/img/structure/B2579574.png)
2-[(3-Fluorophenyl)methyl]-2-methyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Fluorophenyl)methyl]-2-methyloxirane is a chemical compound with the CAS Number: 1602678-21-6 . It has a molecular weight of 166.2 . The IUPAC name for this compound is 2-(3-fluorobenzyl)-2-methyloxirane . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11FO/c1-10(7-12-10)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Chiral Resolution Reagent
2-[(3-Fluorophenyl)methyl]-2-methyloxirane has been identified as an enantiopure chiral resolution reagent, especially useful in the analysis of scalemic mixtures of amines. This compound reacts with a variety of α-chiral primary and secondary amines through a regioselective ring-opening, facilitating diastereomeric product identification and quantification via NMR and HPLC techniques (Rodríguez-Escrich et al., 2005).
Synthesis of Fluorinated Chirons
The synthesis of fluorinated chirons using this compound involves stereoselective formation of oxirane and its ring opening by various nucleophiles. This process includes the reaction of diazomethane on specific propanones and has been explored for the structural elucidation of various products, highlighting the compound's utility in creating diverse fluorinated molecules (Arnone et al., 1995).
Pharmaceutical Intermediate Synthesis
This compound plays a role in the synthesis of pharmaceutical intermediates. It has been used in the preparation of key intermediates for drugs like diltiazem, showcasing its importance in the pharmaceutical industry for the synthesis of complex drug molecules (Furutani et al., 2002).
Epoxidation Studies
This compound has been involved in studies focusing on epoxidation with dioxiranes derived from fluorinated ketones. These studies demonstrate the compound's relevance in chemical reactions where epoxidation is a critical step, thus contributing to a broader understanding of chemical reaction mechanisms (Brown et al., 1995).
Safety and Hazards
The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335, H341, H412 . These codes represent different types of hazards, such as flammability (H227), harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), may cause respiratory irritation (H335), suspected of causing genetic defects (H341), and harmful to aquatic life with long lasting effects (H412) . The safety data sheet (SDS) for this compound can provide more detailed safety information .
Propiedades
IUPAC Name |
2-[(3-fluorophenyl)methyl]-2-methyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-10(7-12-10)6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNWKDMYPCIWQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid](/img/structure/B2579493.png)

![(E)-2-cyano-N-(3-methoxypropyl)-3-[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2579497.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579509.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)



